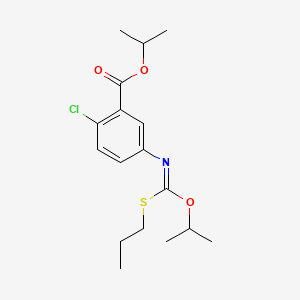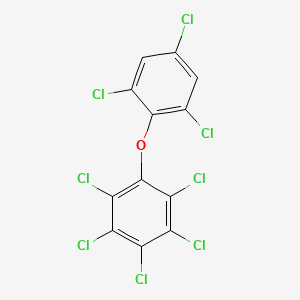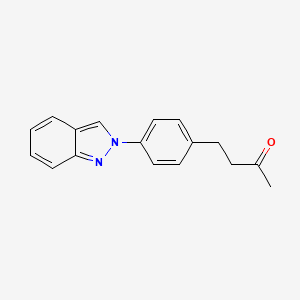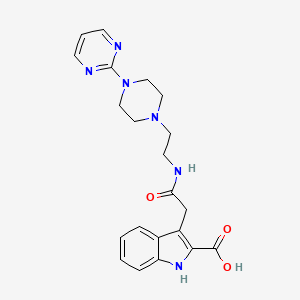
1H-Indole-2-carboxylic acid, 3-(2-oxo-2-((2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)amino)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-2-carboxylic acid, 3-(2-oxo-2-((2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)amino)ethyl)- is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure that combines an indole core with a piperazine ring and a pyrimidine moiety, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-2-carboxylic acid, 3-(2-oxo-2-((2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)amino)ethyl)- typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the carboxylic acid group at the 2-position. The subsequent steps involve the formation of the piperazine ring and the attachment of the pyrimidine moiety.
Indole Core Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Piperazine Ring Formation: The piperazine ring can be formed through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.
Pyrimidine Attachment: The pyrimidine moiety can be introduced through a nucleophilic substitution reaction involving a pyrimidine derivative and the piperazine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indole-2-carboxylic acid, 3-(2-oxo-2-((2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)amino)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as alcohols or amines. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products:
Oxidation Products: Quinones, oxides.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Indole-2-carboxylic acid, 3-(2-oxo-2-((2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)amino)ethyl)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1H-Indole-2-carboxylic acid, 3-(2-oxo-2-((2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)amino)ethyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways: It may modulate signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, the phosphoinositide 3-kinase (PI3K) pathway, and the nuclear factor-kappa B (NF-κB) pathway.
Vergleich Mit ähnlichen Verbindungen
1H-Indole-2-carboxylic acid, 3-(2-oxo-2-((2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)amino)ethyl)- can be compared with other similar compounds, such as:
1H-Indole-3-carboxylic acid: Similar indole core but with a carboxylic acid group at the 3-position.
1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-: Similar structure but with an aminoethyl group instead of the piperazine and pyrimidine moieties.
1H-Indole-2-carboxylic acid, 3-(2-oxoethyl)-: Similar structure but with a simpler oxoethyl group.
Uniqueness: The uniqueness of 1H-Indole-2-carboxylic acid, 3-(2-oxo-2-((2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)amino)ethyl)- lies in its complex structure, which combines multiple functional groups and moieties, making it a versatile compound with diverse applications in scientific research.
Eigenschaften
CAS-Nummer |
184691-30-3 |
|---|---|
Molekularformel |
C21H24N6O3 |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
3-[2-oxo-2-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethylamino]ethyl]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C21H24N6O3/c28-18(14-16-15-4-1-2-5-17(15)25-19(16)20(29)30)22-8-9-26-10-12-27(13-11-26)21-23-6-3-7-24-21/h1-7,25H,8-14H2,(H,22,28)(H,29,30) |
InChI-Schlüssel |
USFULKRUPBZENS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCNC(=O)CC2=C(NC3=CC=CC=C32)C(=O)O)C4=NC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


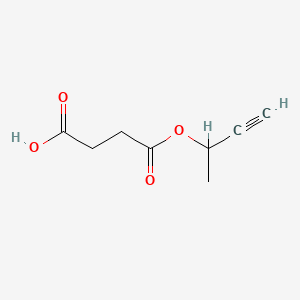



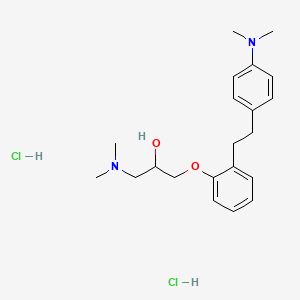

![3-[[4-[(6,7-Dichlorobenzothiazol-2-YL)azo]phenyl](3-phenylpropyl)amino]propiononitrile](/img/structure/B12692051.png)

